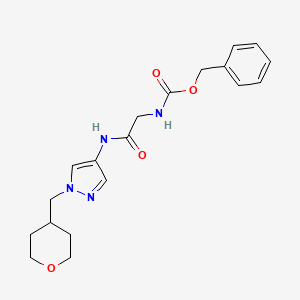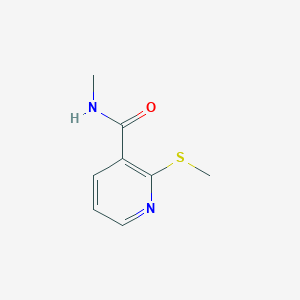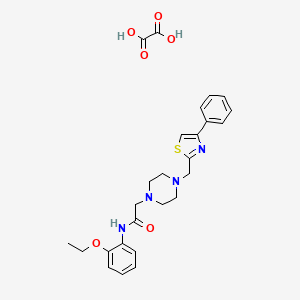
benzyl (2-oxo-2-((1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)amino)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a benzyl group, a carbamate group, a pyrazole ring, and a tetrahydropyran ring . These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings . The exact structure would depend on the specific arrangement and connectivity of these groups.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its stability could be affected by the presence of the pyrazole ring .Applications De Recherche Scientifique
Antimitotic Agents and Biological Activity
Research has focused on the synthesis of chiral isomers and their biological activities. For instance, studies on ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate, a related compound, have demonstrated its antimitotic properties. Both S- and R-isomers exhibit activity in several biological systems, with the S-isomer showing more potency. These findings suggest potential applications in cancer research and the development of antimitotic agents (Temple & Rener, 1992).
Antiallergic Agents
Other investigations have led to the synthesis of antiallergic agents. 5-Oxo-5H-[1]benzopyrano[2,3-b]pyridines and their derivatives exhibit significant antiallergic activity, indicating their potential in treating allergic reactions. These compounds' activity is influenced by their substituents, with certain alkyl group derivatives showing superior activity. This research opens avenues for developing new antiallergic medications (Nohara et al., 1985).
Spectroscopic Studies and Material Science
Vibrational (FT-IR, FT-Raman) and UV–Visible spectroscopic studies, alongside DFT calculations, have been conducted on Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate (BPMC) molecules. These studies not only provide insights into the vibrational and electronic properties of these compounds but also contribute to material science, particularly in understanding molecular geometries and electronic properties (Rao et al., 2016).
Antibacterial and Antifungal Agents
Research into the design and synthesis of novel analogs containing the pyrazole moiety has revealed promising antibacterial and antifungal activities. For example, compounds synthesized from 3-amino-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide have shown significant activity against Staphylococcus aureus and Bacillus subtilis, highlighting their potential as antimicrobial agents (Palkar et al., 2017).
Corrosion Inhibitors
Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid. Studies demonstrate that these compounds effectively reduce corrosion rates, with the inhibitory action increasing with concentration. This research suggests their applicability in industrial processes where corrosion resistance is crucial (Herrag et al., 2007).
Propriétés
IUPAC Name |
benzyl N-[2-[[1-(oxan-4-ylmethyl)pyrazol-4-yl]amino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c24-18(11-20-19(25)27-14-16-4-2-1-3-5-16)22-17-10-21-23(13-17)12-15-6-8-26-9-7-15/h1-5,10,13,15H,6-9,11-12,14H2,(H,20,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIMEPFBOHGWKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)CNC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (2-oxo-2-((1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)amino)ethyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2702970.png)
![methyl 5-chloro-4-({[(4-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2702972.png)


![Ethyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2702978.png)


![(R)-3-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B2702982.png)
![3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B2702983.png)
![2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B2702984.png)
![N-[(1S)-1-cyanoethyl]-4,4-difluorocyclohexane-1-carboxamide](/img/structure/B2702986.png)
![2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2702990.png)
![3-(2-chlorophenyl)-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide](/img/structure/B2702991.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2702993.png)